1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with a 5-chloro-2-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with pyrrolidine-2,5-dione under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted pyrrolidine-2,5-dione derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antioxidant properties and potential as a therapeutic agent.
Medicine: Explored for its role in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione involves its interaction with various molecular targets. The compound’s antioxidant activity is attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one
- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one
Uniqueness: 1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione stands out due to its unique combination of a chloro and hydroxy substituent on the aromatic ring, which imparts distinct chemical and biological properties. This structural feature enhances its antioxidant activity and potential therapeutic applications compared to similar compounds .
Properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-6-1-2-8(13)7(5-6)12-9(14)3-4-10(12)15/h1-2,5,13H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQIUMXADOQMQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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